molecular formula C8H11BrN2O B13594930 2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol

2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol

Cat. No.: B13594930
M. Wt: 231.09 g/mol
InChI Key: HFYYNGXOSYFCMK-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring and a hydroxyl group attached to a methylpropan-1-ol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol typically involves the bromination of a pyrimidine derivative followed by the introduction of the methylpropan-1-ol group. One common method involves the reaction of 5-bromo-2-pyrimidine with a suitable alkylating agent under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-(5-bromo-2-pyrimidinyl)-2-methylpropanal.

    Reduction: Formation of 2-(2-pyrimidinyl)-2-methylpropan-1-ol.

    Substitution: Formation of 2-(5-amino-2-pyrimidinyl)-2-methylpropan-1-ol or other substituted derivatives.

Scientific Research Applications

2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-pyrimidinyl)-2-methylpropan-1-ol
  • 2-(5-Fluoro-2-pyrimidinyl)-2-methylpropan-1-ol
  • 2-(5-Iodo-2-pyrimidinyl)-2-methylpropan-1-ol

Uniqueness

2-(5-Bromo-2-pyrimidinyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C8H11BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-4,12H,5H2,1-2H3

InChI Key

HFYYNGXOSYFCMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC=C(C=N1)Br

Origin of Product

United States

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